molecular formula C12H17NO2S B14377555 Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate CAS No. 90055-11-1

Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate

Katalognummer: B14377555
CAS-Nummer: 90055-11-1
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: DUAKPRKEXCIHHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate is an organic compound that features a pyridine ring, an ethyl chain, and a sulfanyl group attached to a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate typically involves the reaction of 4-bromobutanoic acid methyl ester with 2-(pyridin-3-yl)ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-{[2-(pyridin-2-yl)ethyl]sulfanyl}butanoate
  • Methyl 4-{[2-(pyridin-4-yl)ethyl]sulfanyl}butanoate
  • Ethyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate

Uniqueness

Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate is unique due to the specific position of the pyridine ring and the sulfanyl group, which can influence its reactivity and biological activity

Eigenschaften

CAS-Nummer

90055-11-1

Molekularformel

C12H17NO2S

Molekulargewicht

239.34 g/mol

IUPAC-Name

methyl 4-(2-pyridin-3-ylethylsulfanyl)butanoate

InChI

InChI=1S/C12H17NO2S/c1-15-12(14)5-3-8-16-9-6-11-4-2-7-13-10-11/h2,4,7,10H,3,5-6,8-9H2,1H3

InChI-Schlüssel

DUAKPRKEXCIHHN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCSCCC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.